molecular formula C7H9Cl3N2 B1416845 (2,4-Dichlorobenzyl)hydrazine hydrochloride CAS No. 879645-40-6

(2,4-Dichlorobenzyl)hydrazine hydrochloride

Cat. No. B1416845
M. Wt: 227.5 g/mol
InChI Key: CYFKAMFHYDGJRJ-UHFFFAOYSA-N
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Description

“(2,4-Dichlorobenzyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C7H9Cl3N2 . It has an average mass of 227.519 Da and a monoisotopic mass of 225.983124 Da .


Molecular Structure Analysis

The molecular structure of “(2,4-Dichlorobenzyl)hydrazine hydrochloride” consists of a benzene ring substituted with two chlorine atoms and a hydrazine group . The InChI code for this compound is InChI=1S/C7H8Cl2N2.ClH/c8-6-2-1-5 (4-11-10)7 (9)3-6;/h1-3,11H,4,10H2;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,4-Dichlorobenzyl)hydrazine hydrochloride” include a molecular weight of 227.5 g/mol, hydrogen bond donor count of 3, hydrogen bond acceptor count of 2, and rotatable bond count of 2 . The exact mass is 225.983131 g/mol .

Scientific Research Applications

Spectrophotometric Analysis

(2,4-Dichlorobenzyl)hydrazine hydrochloride is used in spectrophotometric methods to determine hydrazine. In a study by George, Nagaraja, and Balasubramanian (2008), hydrazine is determined spectrophotometrically by forming a derivative and then undergoing a condensation reaction to form a hydrazone with specific reagents. This method has applications in analyzing boiler feed water (George, Nagaraja, & Balasubramanian, 2008).

Fluorescent Probing

(2,4-Dichlorobenzyl)hydrazine hydrochloride is instrumental in the design of fluorescent probes for hydrazine detection. Zhu et al. (2019) developed a ratiometric fluorescent probe for N2H4 detection, useful in biological and water samples. This probe, based on an intramolecular charge transfer (ICT) pathway, showcases low cytotoxicity and high applicability in various environmental systems (Zhu et al., 2019).

Crystal Structure and DNA Interaction

Feng Yong (2014) investigated the synthesis of complexes using di-2,4-dichlorobenzyltin dichloride, a related compound. These complexes were characterized by various methods and their interaction with DNA was studied, showing that they interact through intercalation and electrostatic attraction (Feng Yong, 2014).

Environmental and Biological Sensing

A significant application of (2,4-Dichlorobenzyl)hydrazine hydrochloride is in the development of sensors for environmental and biological systems. For example, Zhang et al. (2020) reviewed fluorescent sensors for hydrazine detection, highlighting the need for methods to detect hydrazine due to its high toxicity and environmental impact (Zhang et al., 2020).

Catalytic Applications

In another study, Kopinke et al. (2004) explored the use of hydrazine as a reductant in the hydrodechlorination of chlorobenzene in water, indicating a potential application in catalytic processes (Kopinke et al., 2004).

properties

IUPAC Name

(2,4-dichlorophenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2.ClH/c8-6-2-1-5(4-11-10)7(9)3-6;/h1-3,11H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFKAMFHYDGJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655363
Record name [(2,4-Dichlorophenyl)methyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichlorobenzyl)hydrazine hydrochloride

CAS RN

879645-40-6
Record name [(2,4-Dichlorophenyl)methyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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